4-Amino-1H-benzo[d][1,2,3]triazol-5-ol
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Overview
Description
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material sciences, and as corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. . This reaction involves the use of azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Shares the triazole ring structure but lacks the amino and hydroxyl groups.
1,2,4-Triazole: Another triazole isomer with different positioning of nitrogen atoms.
Benzimidazole: Similar heterocyclic compound with a fused benzene and imidazole ring.
Uniqueness
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol is unique due to the presence of both amino and hydroxyl groups on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-2H-benzotriazol-5-ol |
InChI |
InChI=1S/C6H6N4O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,7H2,(H,8,9,10) |
InChI Key |
CMOPZQRVDYLJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1O)N |
Origin of Product |
United States |
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